1-(1-Propenyl)spiro[2.4]heptan-4-one
Description
1-(1-Propenyl)spiro[2.4]heptan-4-one is a bicyclic ketone featuring a spirocyclic architecture where a cyclopropane ring is fused to a cyclopentanone moiety. The compound’s unique structure confers strain and reactivity, making it valuable in synthetic organic chemistry for constructing complex frameworks. Key physicochemical properties of the parent spiro[2.4]heptan-4-one include a density of 1.05 g/cm³, boiling point of 175.3°C, and molecular weight of 110.15 g/mol . The introduction of a 1-propenyl group likely modifies electronic and steric properties, influencing reactivity and applications in catalysis or medicinal chemistry.
Properties
Molecular Formula |
C10H14O |
|---|---|
Molecular Weight |
150.22 g/mol |
IUPAC Name |
2-prop-1-enylspiro[2.4]heptan-7-one |
InChI |
InChI=1S/C10H14O/c1-2-4-8-7-10(8)6-3-5-9(10)11/h2,4,8H,3,5-7H2,1H3 |
InChI Key |
LPZSLESACDZARW-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC1CC12CCCC2=O |
Origin of Product |
United States |
Preparation Methods
Substrate Design and Irradiation
A cyclohexenone derivative bearing a propenyl side chain serves as the substrate. Irradiation at λ = 254 nm in the presence of Cu(MeCN)₄PF₆ induces a [2 + 2] cycloaddition between the enone’s α,β-unsaturated system and a distal alkene, forming the cyclopropane ring. The reaction proceeds via a triplet excited state, with the Cu(I) catalyst stabilizing the transition state and enforcing a cis-anti-cis geometry.
Stereochemical Outcomes
The photocycloaddition exhibits high facial selectivity, with the propenyl group orienting trans to the larger substituent on the cyclohexanone (Figure 2). Diastereomeric ratios (d.r.) of 89:11 have been reported for analogous systems, though yields are modest (48–62%) due to competing dimerization.
Scalability and Limitations
While scalable, this method requires specialized equipment for UV irradiation and inert conditions. Recent work demonstrates that ionic liquid solvents (e.g., [bmim][NTf₂]) improve yields by stabilizing the Cu(I) catalyst and reducing side reactions.
Alkylation of Spiro[2.4]heptan-4-one
Direct alkylation of the parent spiro[2.4]heptan-4-one (CID 258618) offers a straightforward route to install the propenyl group.
Grignard and Organometallic Reagents
Treatment of spiro[2.4]heptan-4-one with propenylmagnesium bromide in THF at 0°C affords the tertiary alcohol intermediate, which is subsequently dehydrated using POCl₃ or H₂SO₄. The dehydration step requires careful control to avoid rearrangement of the cyclopropane ring.
Acid-Catalyzed Dehydration
The alcohol intermediate undergoes acid-catalyzed dehydration (e.g., p-TsOH, toluene, reflux) to yield the α,β-unsaturated ketone. This method achieves 65–75% overall yield but suffers from regioselectivity issues, producing mixtures of 1-propenyl and allyl isomers.
Palladium-catalyzed cross-coupling reactions enable late-stage introduction of the propenyl group to preformed spirocyclic frameworks.
Suzuki-Miyaura Coupling
A brominated spiro[2.4]heptan-4-one derivative reacts with propenylboronic acid under Suzuki conditions (Pd(PPh₃)₄, K₂CO₃, DME/H₂O). This method offers excellent regioselectivity (>95%) but requires synthesis of the halogenated precursor, which adds synthetic steps.
Stille Coupling
Stille coupling between a spirocyclic stannane and propenyl iodide (Pd₂(dba)₃, AsPh₃, DMF) provides an alternative route. While efficient, the toxicity of tin reagents limits its industrial applicability.
Comparative Analysis of Synthetic Methods
Chemical Reactions Analysis
1-(1-Propenyl)spiro[2.4]heptan-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions with various nucleophiles, such as halides or amines, under appropriate conditions.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-(1-Propenyl)spiro[2.4]heptan-4-one involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into unique binding sites on target molecules, potentially modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
Physicochemical and Spectral Properties
Key Observations:
- Mass Spectrometry : Spiro[2.4]heptan-4-one derivatives fragment via ketone cleavage (m/z 67) or substituent loss (e.g., iodine in rel-2a yields m/z 307) .
- Stability : Hydroperoxy derivatives (e.g., 463 in ) are thermally unstable, decomposing under reflux conditions, whereas methyl-substituted analogs exhibit greater stability .
Q & A
What are the key considerations for synthesizing 1-(1-Propenyl)spiro[2.4]heptan-4-one with high diastereomeric purity?
Basic
To achieve high diastereomeric purity, reaction stoichiometry and reagent selection are critical. For example, using 1.1 equivalents of N-iodosuccinimide (NIS) in iodination reactions helps control diastereomer formation, as seen in the synthesis of iodinated spiro derivatives (e.g., 2a and 2a′ with 88:12 dr) . Purification via gradient column chromatography (e.g., 3–30% Et₂O/pentane) effectively separates diastereomers, while crude ¹H NMR integration determines initial diastereomeric ratios (dr) .
Which analytical techniques are most effective for characterizing spiro[2.4]heptan-4-one derivatives?
Basic
A combination of nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HRMS), and infrared spectroscopy (IR) is essential. NMR (¹H, ¹³C, NOESY) assigns relative configurations and monitors diastereomer ratios . HRMS (e.g., LTQ-Orbitrap) confirms molecular formulas (e.g., [M+H]⁺ for iodinated derivatives) , while IR identifies functional groups like ketones or thiocyanates . Gas chromatography (GC) with calibration curves validates purity and quantifies reaction yields .
How can researchers resolve and assign relative configurations of diastereomers in spiro[2.4]heptan-4-one derivatives?
Advanced
NOESY experiments are pivotal for assigning relative configurations. For example, NOE correlations between cyclopropane protons and substituents (e.g., methyl groups) clarify spatial arrangements in thiocyanato derivatives (8a/8a′) . Analogous assignments via comparison to structurally characterized compounds (e.g., 2a) are also employed when direct NOESY data is ambiguous .
What strategies optimize chromatographic purification of spiro compounds with complex stereochemistry?
Advanced
Gradient elution with tailored solvent systems improves resolution. For polar derivatives (e.g., thiocyanato or phenylthio substituents), gradients like 1–10% EtOAc/pentane achieve baseline separation . Non-polar systems (e.g., 3–30% Et₂O/pentane) are optimal for iodinated derivatives . Monitoring via thin-layer chromatography (TLC) at intermediate polarity (e.g., 5% EtOAc/pentane, Rf = 0.56) guides fraction collection .
What physicochemical properties are critical for handling this compound in experimental settings?
Basic
Key properties include density (1.05 g/cm³), boiling point (175.3°C at 760 mmHg), and sensitivity to moisture . Storage at room temperature in inert atmospheres prevents degradation. Refractive index (1.551) and logP (1.52) inform solvent selection for solubility and reaction design .
How does the mass spectrometry fragmentation pattern of spiro[2.4]heptan-4-one derivatives inform structural elucidation?
Advanced
Fragmentation pathways depend on substituents. For example, spiro[2.4]heptan-4-one derivatives show m/z 67 peaks due to ketone cleavage and alkene loss . Iodinated analogs (e.g., 2u) exhibit [M+H]⁺ at m/z 341.0387, with iodine loss generating characteristic isotopic patterns . HRMS data combined with proposed fragmentation routes (e.g., allylic cleavages or hydrogen transfers) aids in structural confirmation .
What synthetic routes yield substituted spiro[2.4]heptan-4-one derivatives with functional group diversity?
Basic
Functionalization is achieved via electrophilic additions or nucleophilic substitutions. For example:
- Iodination : NIS reacts with cyclopropane precursors to introduce iodine (66–75% yield) .
- Thiocyanation : KSCN or PhSH adds sulfur-based groups (37–76% yield) .
- Phenylselanyl : PhSeBr introduces selenium-containing moieties (71% yield) .
Starting materials like tert-butyl(1-(3,3-dimethylcycloprop-1-en-1-yl)cyclobutoxy)dimethylsilane enable modular synthesis .
How can reaction conditions be tailored to improve yields in iodinated spiro[2.4]heptan-4-one derivatives?
Advanced
Optimize stoichiometry (1.1 equiv NIS) and temperature (0°C to rt) to minimize side reactions . Pre-complexation of substrates with Lewis acids (not explicitly stated in evidence but inferred from GP6 protocols) enhances electrophilic attack efficiency . Monitoring via ¹H NMR ensures complete conversion before quenching, and rapid column chromatography prevents iodine-mediated decomposition .
Notes
- Evidence Constraints : Direct references to this compound are absent in the provided data; methodologies from structurally analogous compounds (e.g., iodinated or thiocyanato derivatives) were extrapolated.
- Advanced Techniques : Focus on stereochemical resolution and fragmentation analysis aligns with the need for depth in academic research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
